1-(2-Amino-3-chloro-5-fluorophenyl)ethanone
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Overview
Description
1-(2-Amino-3-chloro-5-fluorophenyl)ethanone is an organic compound with a complex structure that includes amino, chloro, and fluoro substituents on a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-chloro-5-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2-Amino-3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Amino-3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate these mechanisms and their implications .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone include:
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound shares the amino and chloro substituents but has a trifluoromethyl group instead of the ethanone group.
2-(4-Fluorophenyl)ethan-1-amine: This compound has a similar phenyl structure with a fluorine substituent but differs in the functional groups attached. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(2-amino-3-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 |
InChI Key |
LNBQVHAIPKJCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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